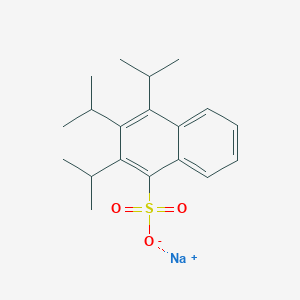

Sodium triisopropylnaphthalenesulfonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,6,7-tri(propan-2-yl)naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3S.Na/c1-11(2)16-7-14-9-18(13(5)6)19(23(20,21)22)10-15(14)8-17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRDAVLBQHUXJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CC(=C(C=C2C=C1S(=O)(=O)[O-])C(C)C)C(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Triisopropylnaphthalenesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1323-19-9 | |

| Record name | Naphthalenesulfonic acid, tris(1-methylethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tris(1-methylethyl)naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Sodium Triisopropylnaphthalenesulfonate

Established Synthesis Pathways for Naphthalenesulfonates

Traditional synthesis of sodium triisopropylnaphthalenesulfonate and related compounds relies on a two-part process: the sulfonation of a pre-formed hydrocarbon backbone followed by neutralization to create the salt.

The primary method for synthesizing this compound involves the direct sulfonation of triisopropylnaphthalene. evitachem.com This process begins with the alkylation of naphthalene (B1677914) with propylene (B89431) to produce the triisopropylnaphthalene precursor. Following this, the aromatic compound undergoes an electrophilic aromatic substitution reaction.

The key steps are:

Alkylation : Naphthalene is first reacted with an alkylating agent like propylene or isopropyl alcohol to form triisopropylnaphthalene. evitachem.comsaapedia.org

Sulfonation : The triisopropylnaphthalene is then treated with a strong sulfonating agent. Common agents for this purpose include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or chlorosulfuric acid. evitachem.comshokubai.org The reaction is typically conducted at elevated temperatures, often in the range of 80-100°C, to facilitate the addition of the sulfonic acid group (-SO₃H) to the naphthalene ring system. evitachem.com

The reaction introduces the sulfonic acid group onto the aromatic nucleus, yielding triisopropylnaphthalenesulfonic acid.

The final step in the established synthesis is the conversion of the sulfonic acid into its corresponding sodium salt, which gives the molecule its surfactant properties. This is achieved through a straightforward acid-base neutralization.

The triisopropylnaphthalenesulfonic acid is neutralized with a sodium-containing base, most commonly sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). evitachem.comsaapedia.org This reaction is exothermic and results in the formation of this compound and water. The final product can then be isolated, often through crystallization or evaporation. evitachem.com

This salt formation is critical for its function as an anionic surfactant. In solution, the molecule dissociates into a negatively charged triisopropylnaphthalenesulfonate anion and a positively charged sodium cation (Na⁺). The anion consists of a large, nonpolar (hydrophobic) hydrocarbon portion and a polar (hydrophilic) sulfonate head. The presence of the sodium counter-ion helps to screen the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, which is a key factor in the formation of micelles and the reduction of surface tension. nih.govyoutube.com

Advanced Synthetic Approaches and Process Optimization for Naphthalene Sulfonate Derivatives

Modern research focuses on developing more efficient, selective, and environmentally benign methods for synthesizing aryl sulfonates, including naphthalene derivatives. These advanced approaches often involve novel catalytic systems and a deeper understanding of reaction kinetics to optimize process conditions.

While direct sulfonation with strong acids is effective, it can lack selectivity and require harsh conditions. Advanced catalytic strategies offer milder and more precise alternatives for installing sulfonyl groups onto aromatic rings.

Palladium-Catalyzed Cross-Coupling : Modern synthetic methods include palladium-catalyzed cross-coupling reactions. In one approach, aryl thianthrenium salts can be coupled with a source of sulfur dioxide, such as sodium hydroxymethylsulfinate (Rongalite), to introduce the sulfonyl group in a site-selective manner. nih.gov Another palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions, which can then be converted to sulfonamides or other derivatives. mit.edu These catalyst systems can promote carbon-sulfur bond formation, a contrast to other palladium catalysts that may cause desulfonylation. mit.edu

Iridium-Catalyzed Borylation : Another advanced strategy involves the use of iridium catalysts for the C-H borylation of aryl sulfonyl compounds. This method allows for the highly selective installation of a boronate group at the meta or para positions of the aromatic ring, which can then be subsequently converted into other functional groups, providing a versatile route to complex sulfonate derivatives. researchgate.net

SO₂ Surrogates : The use of solid, stable sulfur dioxide surrogates like DABSO (an adduct of SO₂ and DABCO) or alkali metal metabisulfites (e.g., K₂S₂O₅) is a significant advancement. acs.org These reagents are safer and easier to handle than gaseous SO₂ and can be used in multicomponent reactions with various arylation reagents (like aryl halides or boronic acids) to generate the arylsulfonyl group. acs.org

The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control, where reaction conditions dictate the isomeric outcome. quora.com

Kinetic vs. Thermodynamic Control : The sulfonation of naphthalene can yield two different isomers: naphthalene-1-sulfonic acid (the alpha-product) and naphthalene-2-sulfonic acid (the beta-product).

At lower temperatures (around 80°C), the reaction is under kinetic control , and the major product is the 1-sulfonic acid. This is because the transition state leading to this isomer is lower in energy, allowing it to form faster. stackexchange.com

At higher temperatures (around 160°C), the reaction is under thermodynamic control . quora.com Sulfonation is a reversible process, and at higher temperatures, the less stable 1-sulfonic acid can revert to naphthalene and then reform as the more stable 2-sulfonic acid. stackexchange.com The greater stability of the beta-product is attributed to reduced steric repulsion between the bulky -SO₃H group and the hydrogen atom at the 8-position, an interaction that destabilizes the alpha-product. stackexchange.com

| Condition | Temperature | Major Product | Controlling Factor | Rationale |

|---|---|---|---|---|

| Low Temperature | ~80°C | Naphthalene-1-sulfonic acid (α-product) | Kinetic Control | Forms faster due to a lower energy of activation for the reaction intermediate. stackexchange.com |

| High Temperature | ~160°C | Naphthalene-2-sulfonic acid (β-product) | Thermodynamic Control | The reaction is reversible, allowing the formation of the more stable isomer, which has less steric hindrance. stackexchange.com |

Optimizing the synthesis of naphthalenesulfonates involves addressing practical challenges such as reactant loss and reaction control to maximize product yield and purity.

Suppressing Sublimation : Naphthalene has a tendency to sublimate at the high temperatures required for sulfonation, leading to significant loss of starting material and low product yields. shokubai.org One optimization strategy is to use a high-boiling point, non-reactive solvent such as decalin. The solvent acts as a dispersant for the naphthalene, suppressing its sublimation and keeping it in the reaction mixture. This technique has been shown to dramatically increase the product yield. shokubai.org

Incremental Reactant Addition : For the synthesis of alkyl naphthalene sulfonates, a process of incremental and alternating additions of the sulfonating agent and the alkylating agent can produce superior results compared to a one-step process or a simple two-step process. This method allows for better control of the reaction, reducing the formation of by-products and the over-consumption of acid. google.com

| Synthesis Method | Key Feature | Reported Yield of β-Naphthalene Sulfonic Acid | Reference |

|---|---|---|---|

| Conventional Synthesis | No solvent, reaction at 170°C | < 50% | shokubai.org |

| Solvent-Assisted Synthesis | Use of decalin as a solvent to suppress naphthalene sublimation | ~93% | shokubai.org |

| Optimized Reactor Design | Specialized reactor designed to physically prevent sublimation | ~98% | shokubai.org |

Interfacial and Colloidal Phenomena of Sodium Triisopropylnaphthalenesulfonate

Fundamental Principles of Surfactant Behavior

Sodium triisopropylnaphthalenesulfonate is an anionic surfactant, a class of molecules that possess a distinct molecular structure consisting of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. researchgate.net In this case, the hydrophilic portion is the sodium sulfonate group (-SO₃⁻Na⁺), and the hydrophobic portion is the bulky triisopropylnaphthalene group. This dual nature, known as amphiphilicity, dictates its behavior in solutions and at interfaces, where it acts to reduce surface and interfacial tension. researchgate.netevitachem.com The large, branched alkyl-aromatic structure of the hydrophobic tail suggests that it is a potent surface-active agent, though potentially with unique packing and aggregation properties compared to linear-chain surfactants.

Aggregation Behavior and Micelle Formation in Aqueous Systems

In aqueous solutions, surfactant molecules like this compound exhibit a crucial phenomenon known as self-aggregation. At low concentrations, these molecules exist individually. However, as the concentration increases to a specific point, they spontaneously assemble into organized structures called micelles to minimize the unfavorable contact between their hydrophobic tails and water molecules. researchgate.net

The Critical Micelle Concentration (CMC) is the specific concentration at which the formation of micelles begins. It is a fundamental property of a surfactant. Below the CMC, the surfactant primarily exists as monomers. Above the CMC, any additional surfactant monomers added to the system will predominantly form micelles. govinfo.gov The CMC is a key indicator of a surfactant's efficiency; a lower CMC value generally signifies a more effective surfactant.

The determination of the CMC can be accomplished through various experimental techniques that monitor a physical property of the solution as a function of surfactant concentration. A distinct change or break in the plotted data indicates the onset of micellization. govinfo.gov Common methods include:

Surface Tensiometry: The surface tension of the solution decreases as surfactant concentration increases. Once micelles begin to form, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The point of inflection corresponds to the CMC. google.com

Conductivity Measurement: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. The slope of the conductivity versus concentration plot changes at the CMC because the mobility of the large, charged micelles is different from that of the individual ions.

Fluorescence Spectroscopy: Using a fluorescent probe like pyrene, which has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments, allows for the detection of micelle formation. A significant shift in the fluorescence spectrum indicates the partitioning of the probe into the micelles, signaling the CMC. nih.gov

Table 1: Illustrative Critical Micelle Concentration (CMC) of Various Anionic Surfactants This table provides context by showing CMC values for other well-known anionic surfactants, as specific experimental values for this compound are not available in the cited literature.

| Surfactant | CMC (mM in water at 25°C) |

|---|---|

| Sodium Dodecyl Sulfate (B86663) (SDS) | 8.2 nih.gov |

| 1-Myristoyl-2-lyso-sn-glycero-3-phosphatidic acid | 1.850 whiterose.ac.uk |

| 1-Palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | 0.540 whiterose.ac.uk |

Data sourced from multiple references. nih.govwhiterose.ac.uk

The structure of micelles is not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. scispace.com At concentrations just above the CMC, surfactants typically form spherical micelles. scispace.com In this arrangement, the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer shell, interacting with the surrounding water.

As the surfactant concentration increases further or upon the addition of salt, these spherical micelles can grow and transition into other morphologies, such as cylindrical or rod-like micelles. scispace.com For some systems, these can further organize into more complex structures like hexagonal and lamellar phases. scispace.comcsun.edu The bulky and branched nature of the triisopropylnaphthalene group in this compound may introduce steric hindrance that influences micellar packing and the transitions between different morphologies.

The aggregation number (Nagg) , which is the average number of surfactant molecules in a single micelle, is another critical parameter. nih.gov For related alkylnaphthalene sulfonates, research has shown that the aggregation number tends to increase as the hydrophobicity of the tail increases. nih.gov The aggregation number can be determined experimentally using techniques like fluorescence quenching or small-angle neutron scattering (SANS). nih.govresearchgate.netnih.gov

Adsorption at Liquid-Air and Liquid-Liquid Interfaces

Surfactants preferentially adsorb at interfaces, such as the boundary between a liquid and air or between two immiscible liquids (like oil and water). researchgate.netmdpi.com This adsorption process is responsible for the characteristic reduction in surface tension (at the liquid-air interface) and interfacial tension (at a liquid-liquid interface). The surfactant molecules orient themselves at the interface with their hydrophobic tails directed away from the aqueous phase (into the air or oil phase) and their hydrophilic heads remaining in the water. researchgate.net This process is fundamental to applications such as emulsification and wetting. evitachem.com

Adsorption isotherms are mathematical models that describe the relationship between the concentration of a solute (the surfactant) in the solution and the amount adsorbed on a surface at a constant temperature. Analyzing these isotherms provides insight into the adsorption mechanism.

Langmuir Model: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. researchgate.net It presumes that once a site is occupied, no further adsorption can occur there. The Langmuir equation is often expressed as: qₑ = (Qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) where qₑ is the amount adsorbed at equilibrium, Cₑ is the equilibrium concentration of the surfactant, Qₘ is the maximum adsorption capacity (monolayer capacity), and Kₗ is the Langmuir constant related to the energy of adsorption. nih.gov

Freundlich Model: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. nih.gov It is often applied to multilayer adsorption. The Freundlich equation is: qₑ = Kբ * Cₑ^(1/n) where Kբ is the Freundlich constant related to the adsorption capacity, and 1/n is the heterogeneity factor, indicating the intensity of adsorption. researchgate.net

BET (Brunauer–Emmett–Teller) Model: The BET model extends the Langmuir theory to multilayer adsorption, assuming that molecules can adsorb in multiple layers on the solid surface. nih.gov It is primarily used for the physical adsorption of gases on solid surfaces to determine surface area but is less commonly applied to surfactant adsorption from a liquid phase. nih.gov

For anionic surfactants like sodium dodecyl benzene (B151609) sulfonate, adsorption behavior on various materials has been successfully fitted to both Langmuir and Freundlich models, depending on the specific adsorbent and conditions. researchgate.netnih.gov It is plausible that the adsorption of this compound could also be described by these models.

Table 2: Key Parameters of Common Adsorption Isotherm Models

| Model | Key Parameters | Physical Meaning |

|---|---|---|

| Langmuir | Qₘ (Maximum Adsorption Capacity)Kₗ (Langmuir Constant) | Describes monolayer adsorption on a homogeneous surface. Qₘ represents the total number of available sites. Kₗ relates to the affinity of binding sites. researchgate.net |

| Freundlich | Kբ (Freundlich Constant)n (Adsorption Intensity) | Describes multilayer adsorption on a heterogeneous surface. Kբ is an indicator of adsorption capacity. n indicates the favorability of the adsorption process. nih.gov |

Surface excess concentration (Γ) is a measure of the accumulation of the surfactant at an interface compared to its concentration in the bulk of the solution. csun.edu A positive surface excess means the surfactant is more concentrated at the interface, which is the typical behavior for surface-active agents. It can be calculated from surface tension data using the Gibbs Adsorption Isotherm equation.

Once the maximum surface excess concentration (Γₘₐₓ) is determined (corresponding to a saturated monolayer at the interface), the minimum area per molecule (Aₘᵢₙ) can be calculated. This represents the average area occupied by each surfactant molecule at the interface. The formula is: Aₘᵢₙ = 1 / (Γₘₐₓ * Nₐ) where Nₐ is Avogadro's number.

This value provides important clues about the packing and orientation of the surfactant molecules at the interface. A large and bulky hydrophobic group, such as the triisopropylnaphthalene moiety, would be expected to result in a larger area per molecule compared to surfactants with smaller or linear hydrophobic tails.

Wetting and Spreading Characteristics on Solid Substrates

No specific studies detailing the wetting and spreading behavior of this compound on various solid substrates were found. Information regarding its efficacy as a wetting agent appears to be primarily contained within patent literature for specific applications, rather than in fundamental scientific studies.

Analysis of Contact Angle

There is no publicly available data presenting contact angle measurements of this compound solutions on any solid surfaces. Such data is essential for quantifying the wetting ability of a surfactant.

Molecular Interactions and Self-Assembly Dynamics

While its classification as a colloidal electrolyte confirms that it undergoes self-assembly, the specific molecular interactions driving this process for this compound have not been detailed in the literature.

Intermolecular Forces Governing Surfactant Self-Assembly

A detailed analysis of the contributions of hydrophobic, electrostatic, and van der Waals forces to the self-assembly of this compound is not available.

Kinetics of Micelle Formation and Dissolution

No research was found that investigates the kinetics of micelle formation and dissolution for this specific surfactant, such as measurements of relaxation times.

Influence of Solution Conditions (e.g., ionic strength, co-solutes, temperature) on Colloidal Structures

Although some patents mention its use in environments of varying ionic strength, no systematic studies on how ionic strength, the presence of co-solutes, or changes in temperature affect the critical micelle concentration (CMC), aggregation number, or morphology of this compound colloidal structures could be located.

Theoretical and Computational Modeling of Interfacial Systems

There is no evidence of theoretical or computational modeling studies having been performed to simulate the interfacial behavior or self-assembly of this compound. Such studies are crucial for providing molecular-level insights into its surfactant properties.

Predictive Models for Surfactant Aggregation and Interfacial Tension (e.g., Rubingh's, Motomura's models)

Predictive models are essential for understanding and quantifying the behavior of surfactants in solution, especially in mixtures where synergistic or antagonistic interactions can occur.

Models such as the Rubingh model are applied to binary surfactant mixtures to understand their interaction in forming mixed micelles. nih.govuobaghdad.edu.iq The model uses the critical micelle concentrations (CMC) of the pure surfactants and their mixtures to calculate a molecular interaction parameter, β, which quantifies the nature and strength of the interaction between the two surfactant molecules in the mixed micelle. uobaghdad.edu.iq A negative β value indicates a synergistic interaction, meaning the mixture is more effective at forming micelles and reducing surface tension than the individual components. A positive value suggests antagonism, while a value of zero points to ideal mixing. uobaghdad.edu.iq For instance, in studies of sodium dodecylbenzene (B1670861) sulfate (SDBS) and Tween 80, the interaction parameter was found to be negative across most mixture ratios, indicating attractive interactions and non-ideal mixing. uobaghdad.edu.iq

For alkylnaphthalene sulfonates, the structure of the alkyl group and the naphthalene (B1677914) ring significantly influences their aggregation properties. nih.gov Research on a series of sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS) showed that the CMC decreases and the micelle aggregation number increases as the length of the alkyl chain increases. nih.gov This suggests that the bulky, hydrophobic triisopropyl groups on this compound would lead to a low CMC and a strong tendency to aggregate at interfaces. The compound sodium diisopropylnaphthalene sulfonate (SDIPNS), a close structural analog, has been identified as a novel material that functions as both a surfactant and a hydrotrope, showcasing excellent surface properties and the ability to modify the viscosity and solubility of surfactant formulations. researchgate.net

The effectiveness of a surfactant is often quantified by its pC20 value, which is the negative logarithm of the concentration required to reduce the surface tension of water by 20 mN/m. A higher pC20 value indicates greater efficiency. Studies on sodium α-(n-alkyl)naphthalene sulfonates have demonstrated that this efficiency increases with the size of the alkyl group. researchgate.net

Table 1: Representative Surface Properties of Sodium Alkylnaphthalene Sulfonates at 25°C This table presents data for analogous compounds to illustrate typical properties.

| Compound | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) | pC20 |

|---|---|---|---|

| Sodium α-(n-hexyl)naphthalene sulfonate | 2.90 | 38.0 | 3.10 |

| Sodium α-(n-octyl)naphthalene sulfonate | 0.62 | 36.5 | 3.95 |

| Sodium α-(n-decyl)naphthalene sulfonate | 0.19 | 35.0 | 4.55 |

Data sourced from a study on sodium α-(n-alkyl)naphthalene sulfonates to provide representative values. researchgate.net

Molecular Dynamics Simulations of Interfacial Adsorption and Interactions

Molecular dynamics (MD) simulations offer a powerful lens for examining the behavior of surfactant molecules at a microscopic level. These computational methods model the positions and movements of individual atoms over time, providing insights into interfacial structure, adsorption kinetics, and molecular interactions that are difficult to obtain through physical experiments alone.

All-atom (AA) MD simulations are frequently used to predict the interfacial tension (IFT) and surface tension (ST) of solutions containing ionic and non-ionic surfactants. rsc.org The process involves constructing a simulation box containing the surfactant, water, and often an oil phase to model a liquid-liquid interface. rsc.org The interactions between atoms are governed by a set of parameters known as a force field, with the General AMBER Force Field (GAFF) and its variants being commonly employed for organic molecules like surfactants. rsc.org

Through MD simulations, researchers can visualize and quantify several key parameters:

Interfacial Thickness: The width of the transitional region between the two bulk phases (e.g., oil and water).

Molecular Orientation: The average angle of the surfactant molecules relative to the interface, revealing how they align to satisfy their amphiphilic nature.

Order Parameter: A measure of the conformational order of the surfactant's hydrophobic tail, indicating how straight or coiled the alkyl chains are at the interface.

Radial Distribution Functions: These functions describe the probability of finding one type of atom or molecule at a certain distance from another, revealing specific interactions such as those between the sulfonate headgroup and water molecules or sodium ions. cambridge.org

Computational Fluid Dynamics (CFD) Applications in Interfacial Phenomena

While molecular dynamics focuses on the atomic scale, Computational Fluid Dynamics (CFD) is a numerical tool used to simulate fluid flow and related physical phenomena at macroscopic and mesoscopic scales. chemicalindustriessecrets.comnih.gov In the context of surfactants, CFD is invaluable for understanding how surfactant-induced effects at an interface influence the behavior of the bulk fluid phases.

A primary application of CFD in this area is the modeling of Marangoni stress. aps.org When a surfactant is unevenly distributed across an interface, it creates a gradient in surface tension. This gradient exerts a tangential force (Marangoni stress) on the interface, driving fluid flow from regions of low surface tension (high surfactant concentration) to regions of high surface tension (low surfactant concentration). cambridge.org

CFD models for surfactant-laden systems solve the Navier-Stokes equations for fluid flow coupled with transport equations that govern the surfactant concentration on the interface and in the bulk phases. aps.orgnih.gov These simulations can predict:

The dynamic behavior of surfactant-covered drops and bubbles in shear flows. cambridge.orgnih.gov

The influence of surfactants on film drainage and stability in foams and emulsions.

The efficiency of industrial processes like coating, printing, and enhanced oil recovery where surfactants play a critical role. nih.gov

For a system containing this compound, CFD could be used to model how its presence alters the dynamics of a rising bubble, potentially by accumulating at the bubble's rear and creating a "stagnant cap" that increases drag. aps.org It could also be used to optimize mixing processes in reactors where the distribution of the surfactant is crucial for performance. cfd.com.au

Thermodynamics of Interfacial Phenomena in Surfactant Solutions

A cornerstone of interfacial thermodynamics is the Gibbs Adsorption Isotherm , an equation that relates the change in surface tension (γ) to the change in the chemical potential (or concentration) of the surfactant in the bulk solution. wikipedia.orgresearchgate.net For an ionic surfactant like this compound, which dissociates into a surfactant anion and a counter-ion (Na⁺), the Gibbs equation is often expressed as:

Γ = - (1 / (n * R * T)) * (dγ / d(ln C))

Where:

Γ is the surface excess concentration, representing the concentration of surfactant at the interface relative to the bulk.

R is the ideal gas constant.

T is the absolute temperature.

C is the bulk surfactant concentration.

n is a pre-factor that depends on the dissociation of the ionic surfactant (typically n=2 for a 1:1 ionic surfactant in the absence of excess salt). researchgate.net

From experimental surface tension data, two critical thermodynamic parameters can be derived: the standard free energy of micellization (ΔG°mic) and the standard free energy of adsorption (ΔG°ads). Both are typically negative, indicating spontaneous processes.

ΔG°mic: Represents the free energy change per mole when surfactants form micelles from monomers in the bulk solution. It is often calculated from the CMC value.

ΔG°ads: Represents the free energy change per mole when a surfactant adsorbs from the bulk solution to the interface. It is calculated from the CMC and the surface tension at the CMC (γCMC).

Research on alkylnaphthalene sulfonates shows that these free energy values become more negative as the hydrophobicity of the molecule increases, indicating a stronger driving force for both adsorption and micellization. researchgate.net

Table 2: Representative Thermodynamic Parameters of Adsorption and Micellization for Sodium Alkylnaphthalene Sulfonates This table presents data for analogous compounds to illustrate typical thermodynamic values.

| Compound | ΔG°mic (kJ/mol) | ΔG°ads (kJ/mol) |

|---|---|---|

| Sodium α-(n-hexyl)naphthalene sulfonate | -25.04 | -28.98 |

| Sodium α-(n-octyl)naphthalene sulfonate | -29.01 | -34.13 |

| Sodium α-(n-decyl)naphthalene sulfonate | -32.06 | -38.30 |

Data sourced from a study on sodium α-(n-alkyl)naphthalene sulfonates to provide representative values. researchgate.net

Advanced Characterization Techniques in Sodium Triisopropylnaphthalenesulfonate Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of sodium triisopropylnaphthalenesulfonate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its chemical identity and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton, Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For this compound, both Proton (¹H) and Carbon-13 (¹³C) NMR provide critical information about the arrangement of atoms.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of hydrogen atoms. The aromatic protons on the naphthalene (B1677914) ring will appear in a distinct region of the spectrum, typically between 7 and 9 ppm, with their splitting patterns indicating their relative positions. The protons of the isopropyl groups will show characteristic signals, with the methine (CH) proton appearing as a multiplet and the methyl (CH₃) protons as a doublet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. youtube.comyoutube.com Each unique carbon atom in the molecule produces a distinct signal. libretexts.org The aromatic carbons of the naphthalene ring resonate at lower field (higher ppm values, typically 125-150 ppm), while the aliphatic carbons of the isopropyl groups appear at higher field (lower ppm values). libretexts.org The chemical shifts are sensitive to the electronic environment, allowing for the assignment of each carbon atom to its specific position in the molecule. Quaternary carbons, those without any attached protons, often exhibit weaker signals. youtube.com

Quantitative NMR (qNMR) can also be employed, particularly using the sodium-23 (B1245947) (²³Na) nucleus, to determine the concentration of the sodium salt with high specificity and accuracy, often rivaling or exceeding traditional methods like atomic absorption spectroscopy. researchgate.netresearchgate.netrsc.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Naphthalene Ring (Aromatic C) | 125 - 150 |

| Naphthalene C bonded to SO₃⁻ | Shifted relative to other aromatic C |

| Isopropyl (Methine CH) | 25 - 35 |

| Isopropyl (Methyl CH₃) | 10 - 25 |

| Carbonyl C=O (for comparison) | 170 - 220 |

| Alkene C=C (for comparison) | 115 - 140 |

Note: Actual chemical shifts can be influenced by the solvent and specific substitution pattern.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups.

In the IR spectrum of this compound, characteristic absorption bands for the sulfonate group (SO₃⁻) are expected. These include strong, asymmetric and symmetric stretching vibrations typically found in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The aromatic C-H stretching vibrations of the naphthalene ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl groups will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the sulfonate group and the vibrations of the naphthalene ring system would be expected to produce strong Raman signals. spectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govnih.gov When the compound is ionized, it forms a molecular ion whose mass-to-charge ratio (m/z) can be precisely measured, confirming the molecular formula (C₁₉H₂₅NaO₃S). nih.gov

By inducing fragmentation of the molecular ion, a characteristic pattern of smaller fragment ions is produced. nih.govresearchgate.net Analysis of these fragments allows researchers to piece together the structure of the original molecule. For this compound, expected fragmentation pathways could include the loss of the isopropyl groups, cleavage of the sulfonate group, and fragmentation of the naphthalene ring itself. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments.

Diffraction Methods for Crystalline Structure and Phase Analysis

When this compound is in a solid, crystalline form, diffraction techniques can be used to investigate its atomic and molecular arrangement.

X-ray Powder Diffraction (XRD) and Rietveld Refinement

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline solids. tcd.ieunits.it An XRPD pattern is a fingerprint of the crystalline phase of a material. nih.gov For this compound, this technique is used to identify its crystalline form, assess its degree of crystallinity, and detect the presence of any polymorphic or solvated forms. units.it The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystal structure. nist.govresearchgate.net

Rietveld refinement is a sophisticated analytical method applied to the powder diffraction data. researchgate.netresearchgate.net It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of detailed structural parameters such as lattice constants, atomic positions, and site occupancies. This can provide a comprehensive understanding of the three-dimensional crystal structure of this compound.

Microscopic Techniques for Morphological and Elemental Characterization

Microscopic techniques are employed to visualize the physical form and elemental composition of this compound particles. researchgate.net Techniques such as Scanning Electron Microscopy (SEM) can provide high-resolution images of the particle morphology, revealing details about shape, size, and surface texture. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also perform elemental analysis, mapping the distribution of key elements like sodium, sulfur, carbon, and oxygen within the sample, thereby confirming the compound's composition and homogeneity. researchgate.net

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Energy-Dispersive X-ray Spectroscopy (EDS))

Electron microscopy techniques are powerful tools for visualizing the morphology and determining the elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of solid this compound. In a typical SEM analysis, a focused beam of electrons scans the surface of the sample, and the resulting interactions generate various signals that are collected to form an image. This technique is invaluable for examining the crystalline structure, particle size distribution, and surface features of the powdered or solid form of the surfactant.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials. For this compound, TEM can be particularly useful for studying its aggregation behavior in solution. For instance, with the aid of staining agents or cryo-techniques, TEM can reveal the morphology of micelles or other self-assembled structures formed by the surfactant molecules in an aqueous medium. Studies on other surfactants have demonstrated the ability of TEM to visualize spherical, rod-like, and worm-like micellar structures. nih.govnih.govresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique that is often coupled with SEM or TEM to perform elemental analysis. When the electron beam interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the qualitative and quantitative determination of the elemental composition of the sample. For this compound, EDS analysis would confirm the presence of sodium, sulfur, carbon, and oxygen, and could be used to map their distribution on the sample's surface.

While specific studies employing electron microscopy for the detailed morphological characterization of this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to this class of compounds.

Electroanalytical Methods for Solution and Interfacial Behavior

Electroanalytical methods are crucial for understanding the behavior of ionic surfactants like this compound in solution and at interfaces.

Conductivity Measurements of Surfactant Solutions

Conductivity measurements are a fundamental technique for determining the Critical Micelle Concentration (CMC) of ionic surfactants. alfa-chemistry.com The principle behind this method is the change in the molar conductivity of a surfactant solution as a function of its concentration. Below the CMC, the surfactant exists primarily as individual ions, and the conductivity increases linearly with concentration. youtube.com Above the CMC, the surfactant molecules aggregate to form micelles. This aggregation leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micelles is different from that of the individual surfactant ions. researchgate.netyoutube.com The concentration at which this break in the plot occurs is identified as the CMC.

| Concentration (mM) | Conductivity (μS/cm) |

|---|---|

| 1 | 150 |

| 2 | 300 |

| 3 | 450 |

| 4 | 600 |

| 5 | 720 |

| 6 | 810 |

| 7 | 900 |

| 8 | 990 |

This is a hypothetical data table to illustrate the expected trend.

Potentiometric Techniques, including Ion-Selective Electrodes

Potentiometric techniques, particularly those utilizing ion-selective electrodes (ISEs), are powerful for determining the activity of surfactant ions in a solution. rsc.org An ISE is a sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential. For anionic surfactants like this compound, a surfactant-selective electrode can be used to directly measure the monomeric surfactant concentration. omega.com

Potentiometric titration is another valuable application. In this method, a solution of the anionic surfactant is titrated with a standard solution of a cationic surfactant. azom.com The potential is monitored throughout the titration using a surfactant-selective electrode. A sharp change in potential occurs at the equivalence point, allowing for the accurate determination of the anionic surfactant concentration. electrochemsci.orgtubitak.gov.trlabrulez.com This technique is widely used for the quality control of commercial detergent formulations. researchgate.net While specific potentiometric studies on this compound are not detailed in the available literature, the methodology is well-established for other alkylnaphthalene sulfonates and anionic surfactants in general. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of electrochemical systems, including the adsorption and interfacial dynamics of surfactants. acs.org EIS involves applying a small amplitude AC potential to an electrode and measuring the resulting current over a wide range of frequencies. The data is often presented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract information about processes such as charge transfer resistance and double-layer capacitance at the electrode-solution interface. researchgate.net

The adsorption of surfactant molecules onto an electrode surface alters the interfacial properties, which can be detected by EIS. mdpi.com This technique can provide insights into the kinetics of surfactant adsorption, the formation of surfactant films, and the barrier properties of these films. While specific EIS studies on this compound are not prevalent in the reviewed literature, this technique holds significant potential for characterizing its interfacial behavior on various conductive surfaces. bohrium.comresearchgate.net

Surface Science Techniques for Direct Interfacial Property Measurement

Direct measurement of interfacial properties is fundamental to understanding the primary function of surfactants.

Direct Measurement of Surface and Interfacial Tensions

This compound, as a surfactant, functions by reducing the surface tension of liquids and the interfacial tension between immiscible phases. evitachem.compolymerchem.orglignincorp.comchemicalindustriessecrets.comgreenagrochem.com The direct measurement of these properties is crucial for evaluating its effectiveness as a wetting, dispersing, and emulsifying agent. polymerchem.orgpolymerchem.org

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It can be measured using various techniques, such as the Du Noüy ring method, the Wilhelmy plate method, or pendant drop analysis. A plot of surface tension versus the logarithm of the surfactant concentration is typically used to determine the CMC. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant. alfa-chemistry.com

Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases, such as oil and water. Techniques like the spinning drop tensiometer or the pendant drop method are commonly used for its measurement. The ability of this compound to lower oil-water interfacial tension is a key parameter in applications such as enhanced oil recovery and emulsion formation. frontiersin.org

Although specific research data on the surface and interfacial tension of pure this compound solutions is limited in the public domain, a patent has shown the synergistic effects on surface tension when it is blended with other surfactants. google.com The table below presents hypothetical surface tension data for an anionic surfactant to illustrate the expected experimental results.

| Concentration (log M) | Surface Tension (mN/m) |

|---|---|

| -5 | 65 |

| -4.5 | 55 |

| -4 | 45 |

| -3.5 | 35 |

| -3 | 30 |

| -2.5 | 30 |

| -2 | 30 |

This is a hypothetical data table to illustrate the expected trend.

Non Clinical Industrial and Environmental Research Aspects of Sodium Triisopropylnaphthalenesulfonate

Applications in Industrial Chemical Processes (Excluding Clinical Applications)

Sodium triisopropylnaphthalenesulfonate is a synthetic anionic surfactant valued for its effectiveness in a range of industrial applications. As a member of the alkyl naphthalene (B1677914) sulfonate (ANS) family, its molecular structure, which combines a nonpolar triisopropyl-substituted naphthalene group with a polar sulfonate group, allows it to modify the properties of liquids and interfaces.

Role as Wetting and Penetrating Agents in Industrial Formulations

A primary function of this compound is its role as a wetting and penetrating agent. By reducing the surface tension of liquids, particularly water, it allows formulations to spread more effectively and penetrate porous materials. This action is critical in numerous processes:

Textile Processing : In dyeing and finishing, the compound ensures uniform and rapid penetration of dyes and other treatment agents into the fabric, leading to consistent color and quality. lignincorp.com Alkyl naphthalene sulfonates are indispensable in textile processing, where they are used under a wide range of pH and salinity conditions. chemicalindustriessecrets.com

Agrochemicals : When included in pesticide and herbicide formulations, it improves the coverage of the active ingredients on plant surfaces, enhancing their efficacy. lignincorp.com

Industrial Cleaning : Its ability to lower surface tension helps in the effective removal of dirt and grime from various surfaces. lignincorp.comchemicalindustriessecrets.com

The effectiveness of a wetting agent is determined by its ability to lower the surface tension of a liquid, allowing it to make better contact with a solid surface. This property is crucial for ensuring that liquid formulations perform uniformly and efficiently.

Table 1: Functional Properties of this compound in Industrial Applications

| Property | Mechanism of Action | Industrial Application Examples |

|---|---|---|

| Wetting Agent | Reduces surface tension between liquids and solids, enabling better spreading and contact. | Agriculture (pesticide formulations), Textiles (dyeing), Industrial Cleaning. lignincorp.comresearchgate.net |

| Penetrating Agent | Facilitates the entry of a liquid into the pores of a solid material. | Textiles (fabric treatment), Paper and Pulp Processing. lignincorp.comsancolo.com |

| Dispersant | Adsorbs onto solid particles, preventing them from agglomerating through electrostatic or steric repulsion. | Paints, Inks, Concrete (as a superplasticizer), Textile Dyeing. chemicalindustriessecrets.commdpi.com |

| Emulsifier | Stabilizes emulsions (mixtures of immiscible liquids like oil and water) by reducing interfacial tension. | Personal Care Products (lotions, creams), Oilfield Chemicals. chemicalindustriessecrets.com |

Applications in Material Processing and Dispersion Technologies

This compound and related compounds are effective dispersing agents, preventing the clumping of solid particles within a liquid medium. researchgate.net This is achieved by adsorbing onto the surface of particles, imparting a charge that causes them to repel each other, leading to a stable and uniform dispersion.

Key applications include:

Paints and Inks : It helps to maintain a uniform distribution of pigment particles, which is essential for consistent color and a smooth finish. chemicalindustriessecrets.com

Construction : Related sodium naphthalene sulfonate formaldehyde (B43269) condensates are widely used as superplasticizers in concrete. mdpi.com They disperse cement particles, reducing the amount of water needed while improving the workability and flow of the concrete mix. mdpi.com This results in a denser, stronger, and more durable final product. mdpi.com

Utility in Extraction and Purification Processes (e.g., in biochemical research)

The surfactant properties of alkyl naphthalene sulfonates, such as their ability to form micelles and reduce interfacial tension between immiscible liquids, give them potential utility in extraction and purification processes. While specific research detailing the use of this compound in biochemical extractions is limited, the principles of surfactant action are well-established. Anionic surfactants can be used to solubilize, disperse, or emulsify target molecules, facilitating their separation from a complex mixture. google.comnih.gov

For instance, related alkyl naphthalene sulfonates have been studied for their effectiveness in enhanced oil recovery, where they reduce the interfacial tension between oil and water to extremely low levels, helping to displace oil from porous rock formations. researchgate.net This same principle of reducing interfacial tension and forming emulsions could theoretically be applied in biochemical contexts to separate lipids or other hydrophobic molecules from aqueous environments, although specific protocols for this compound are not widely documented.

Potential in Advanced Materials Development (e.g., as a component or additive in sodium-ion battery materials research)

While this compound is not a primary component in current battery technologies, research into related aromatic sulfonate compounds highlights a potential avenue for its application. Sodium-ion batteries (SIBs) are being explored as a cost-effective alternative to lithium-ion batteries, and electrolyte composition is key to their performance.

Recent studies have investigated other aromatic sodium sulfonate salts as additives in aqueous electrolytes for SIBs. For example, sodium (2,3,5,6-tetrafluorophenoxy) diethane sulfonate has been shown to improve ionic conductivity and widen the electrochemical stability window of the electrolyte. These additives can help form a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for long-term cycling stability. Given these findings, the sulfonate group and aromatic structure of this compound make it a candidate for future investigation as a potential performance-enhancing additive in the development of advanced SIB electrolytes.

Environmental Fate and Transport Studies of Related Surfactants

The environmental impact of surfactants is largely determined by their biodegradability. The structure of an alkyl naphthalene sulfonate, particularly the branching of the alkyl chains, plays a significant role in its environmental persistence.

Biodegradation Pathways in Environmental Matrices

Sodium alkyl naphthalene sulfonates (SANS) are generally considered to be biodegradable, but the rate and extent of degradation are highly dependent on their specific molecular structure. chemicalindustriessecrets.com The presence of the naphthalene ring and branched alkyl chains, as found in this compound, tends to increase resistance to rapid microbial breakdown compared to linear-chain surfactants. chemicalindustriessecrets.comgoogle.com

The biodegradation of related branched-chain surfactants typically proceeds through several key steps, although complete mineralization can be a slow process:

Alkyl Chain Oxidation : The degradation process often begins with the oxidation of the alkyl chains. For linear chains, this occurs via ω-oxidation (at the terminal methyl group) followed by β-oxidation, which sequentially shortens the chain. google.com However, the branched structure of the isopropyl groups hinders this process, making it a rate-limiting step. google.com

Desulfonation : Following or concurrent with initial chain oxidation, the sulfonate group is cleaved from the aromatic ring. Microorganisms can initiate this by hydroxylating the ring, which leads to the spontaneous elimination of the sulfite (B76179) group.

Aromatic Ring Cleavage : Once the side chains and sulfonate group are removed, the remaining naphthalene ring structure is broken down. This is a common pathway for the degradation of many aromatic compounds, eventually leading to compounds that can enter central metabolic pathways. google.com

Due to the branched alkyl chains, compounds like this compound are classified as more recalcitrant than their linear counterparts and are not considered "readily biodegradable" under standard testing guidelines. chemicalindustriessecrets.comgoogle.com Their persistence can lead to accumulation in environments with limited microbial activity, such as anaerobic sediments. chemicalindustriessecrets.com

Table 2: Summary of Biodegradation Pathways for Branched Alkyl Aromatic Sulfonates

| Degradation Step | Description | Influencing Factors |

|---|---|---|

| Alkyl Chain Oxidation | Initial breakdown of the isopropyl side chains, typically via oxidation. | Branching of the alkyl chain significantly slows this process compared to linear chains. google.com |

| Desulfonation | Enzymatic or chemical removal of the sulfonate (-SO₃) group from the naphthalene ring. | A necessary step for the complete degradation of the aromatic core. google.com |

| Aromatic Ring Cleavage | The opening of the stable naphthalene ring structure by microbial enzymes. | The final major step before the molecule is broken down into smaller components for use by microorganisms. google.com |

Sorption and Leaching Characteristics in Soil and Sediment Systems

The movement of this compound through soil and sediment is governed by its sorption and leaching characteristics. As an anionic surfactant, its interaction with soil and sediment particles is influenced by factors such as the organic carbon content of the soil, clay content, pH, and the compound's own chemical properties, including its alkyl chain structure.

The branched nature of the triisopropyl groups is also expected to influence its sorption. Generally, branched alkyl chains can sometimes lead to lower sorption compared to their linear counterparts due to steric hindrance, which may reduce the efficiency of partitioning into soil organic matter.

Leaching is the process by which a substance is transported from the upper layers of the soil to lower layers with percolating water. The leaching potential of this compound is inversely related to its sorption. Compounds with high sorption coefficients tend to be less mobile and have a lower leaching potential. Given the expected moderate to high sorption of this compound, its potential for significant leaching into groundwater is likely to be limited. However, in soils with low organic matter and clay content, the mobility of this compound could be higher.

A study on other sulfonated aromatic compounds indicated that their presence in soil can be persistent, and their mobility is dependent on the specific soil properties. researchgate.net

Table 1: General Factors Influencing Sorption and Leaching of Anionic Surfactants

| Parameter | Influence on Sorption | Influence on Leaching |

| High Soil Organic Carbon | Increases sorption | Decreases leaching |

| High Clay Content | Increases sorption | Decreases leaching |

| Increased Alkyl Chain Length | Generally increases sorption | Generally decreases leaching |

| Alkyl Chain Branching | May decrease sorption | May increase leaching |

| Presence of Sulfonate Group | Decreases sorption | Increases leaching |

This table presents generalized trends for anionic surfactants in the absence of specific data for this compound.

Distribution and Partitioning Behavior in Aquatic Environments

Once in an aquatic environment, this compound will partition between the water column, sediment, and biota. Its partitioning behavior is dictated by its physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (log Kow).

As an anionic surfactant, this compound is expected to be soluble in water due to the polar sulfonate group. However, the hydrophobic naphthalene and isopropyl groups will drive the molecule to partition to more non-polar compartments. This dual nature means that it will be present in both the dissolved phase in the water column and adsorbed to suspended solids and bottom sediments.

Studies on other naphthalene sulfonates have shown that they can persist in the aquatic environment and accumulate in sediments. nih.gov The distribution will also be influenced by environmental factors such as water temperature, pH, and the amount of suspended organic matter.

Impact on Water Quality Parameters in Natural Water Bodies

The introduction of surfactants like this compound into natural water bodies can potentially alter various water quality parameters. These impacts are primarily due to their surface-active properties and their potential for biodegradation.

One of the main concerns with surfactants is their potential to lower the dissolved oxygen (DO) levels in water. plantarchives.orgbio-conferences.org This can occur through two primary mechanisms. Firstly, the formation of a foam layer on the water surface can reduce the rate of oxygen transfer from the atmosphere into the water. Secondly, the biodegradation of the surfactant by aerobic microorganisms consumes oxygen. A high concentration of biodegradable surfactant can lead to a significant depletion of DO, which can be harmful to aquatic life. plantarchives.org

Surfactants can also influence the pH of water bodies, although this effect is generally less pronounced than the impact on DO. The impact on pH would depend on the specific formulation of the product containing the surfactant.

Furthermore, surfactants can increase the total suspended solids (TSS) and total dissolved solids (TDS) in water. bio-conferences.org They can also contribute to eutrophication by containing elements like phosphorus, although this is more characteristic of builder components in detergent formulations rather than the surfactant itself. bio-conferences.org

Table 2: Potential Impacts of Surfactants on Water Quality

| Water Quality Parameter | Potential Impact |

| Dissolved Oxygen (DO) | Decrease |

| pH | Variable |

| Total Suspended Solids (TSS) | Increase |

| Total Dissolved Solids (TDS) | Increase |

| Nutrient Levels (e.g., Phosphorus) | Potential to increase, leading to eutrophication |

This table outlines general impacts of surfactants on water quality. The specific effects of this compound may vary.

Ecotoxicological Considerations in Non-Clinical Environmental Research

The ecotoxicological effects of this compound on aquatic and terrestrial ecosystems are a key area of concern. As with other surfactants, its toxicity is related to its ability to disrupt cell membranes and interfere with biological processes.

Influence on Aquatic Organisms at Various Trophic Levels

This compound has the potential to affect aquatic organisms at all trophic levels, from microorganisms to fish. The toxicity of surfactants is often related to the length and branching of their alkyl chains. nih.gov

Algae: As primary producers, algae are a critical component of aquatic ecosystems. Anionic surfactants can inhibit the growth of algae by disrupting their cell membranes. rjpbcs.com The toxicity to algae is an important endpoint for assessing the environmental risk of surfactants.

Invertebrates: Aquatic invertebrates, such as Daphnia magna, are a key link in the aquatic food chain and are commonly used in ecotoxicological testing. nih.gov Surfactants can be toxic to these organisms, affecting their survival, growth, and reproduction. epa.gov

Fish: Fish can be affected by surfactants through direct contact with contaminated water and through the food chain. Surfactants can damage the gills of fish, impairing their ability to breathe. morressier.com They can also be absorbed into the body and cause a range of sublethal effects. Studies on naphthalene have shown it to be moderately toxic to fish, with the potential to cause tissue damage and mortality. nih.govepa.gov

While specific toxicity data for this compound are not available, the following table provides toxicity data for naphthalene as a reference.

Table 3: Acute Toxicity of Naphthalene to Aquatic Organisms

| Species | Endpoint | Concentration (µg/L) | Reference |

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 5,219 | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 3,216 | epa.gov |

| Daphnia magna | 48-hour EC50 | 3,441 | epa.gov |

| Daphnia pulex | 48-hour EC50 | 3,610 | epa.gov |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. This data is for Naphthalene and is provided for comparative purposes only.

Effects on Microbial Communities and Biogeochemical Cycling

Microbial communities in soil and sediment play a crucial role in nutrient cycling and the degradation of organic matter. The introduction of surfactants like this compound can have both positive and negative effects on these communities.

On one hand, many microorganisms can utilize surfactants as a source of carbon and energy, leading to their biodegradation. d-nb.info Studies have shown that various bacteria, such as Arthrobacter and Comamonas species, can degrade naphthalene sulfonates. researchgate.netusc.edu.au The biodegradation of this compound is likely to occur, although the rate will depend on environmental conditions and the specific microbial populations present. The branched isopropyl groups may make it more resistant to degradation than linear alkylated sulfonates.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthesis Routes for Naphthalenesulfonate Surfactants

The traditional synthesis of alkylnaphthalene sulfonates often involves harsh reagents and conditions, such as the use of oleum (B3057394) or sulfuric acid, which can lead to the formation of unwanted byproducts and present challenges in terms of waste management. shokubai.orgresearchgate.net Recognizing these limitations, the chemical industry is increasingly focusing on developing greener and more sustainable synthesis routes.

One promising avenue of research is the use of ionic liquids as reaction media for sulfonation. google.comacs.orgacs.orgresearchgate.net Ionic liquids are salts that are liquid at low temperatures and are considered "designer solvents" due to their tunable properties. Research has shown that aromatic compounds can be efficiently sulfonated using sulfur trioxide in ionic liquids. google.com This method offers several advantages, including the potential for high product yields, the elimination of volatile organic solvents, and the ability to reuse the ionic liquid, thereby reducing waste. google.com

Another innovative approach involves the use of supercritical fluids , such as supercritical carbon dioxide (scCO₂), as a reaction medium. rsc.orgacs.orgmdpi.comnih.govaip.org Supercritical fluids exhibit properties of both liquids and gases, offering enhanced mass transfer and facilitating reactions under milder conditions. mdpi.com Enzymatic catalysis in scCO₂ has been explored for the synthesis of biodegradable surfactants, presenting a pathway to developing bio-renewable alternatives. rsc.org This approach could potentially be adapted for the synthesis of naphthalenesulfonate surfactants, significantly reducing the environmental footprint of the production process.

Biocatalysis , employing enzymes to carry out specific chemical transformations, represents another frontier in green synthesis. While specific research on the enzymatic sulfonation of triisopropylnaphthalene is nascent, the broader field of biocatalysis for aromatic functionalization is advancing. The development of robust enzymes capable of catalyzing sulfonation reactions under mild, aqueous conditions could revolutionize the synthesis of these surfactants.

The following table summarizes some key aspects of these emerging green synthesis routes:

| Synthesis Route | Key Features | Potential Advantages |

| Ionic Liquids | Use of non-volatile, reusable ionic liquids as solvents. google.comacs.orgacs.orgresearchgate.net | Reduced use of volatile organic compounds, potential for higher yields, and solvent recyclability. google.com |

| Supercritical Fluids | Utilization of fluids above their critical temperature and pressure (e.g., scCO₂). rsc.orgacs.orgmdpi.comnih.govaip.org | Enhanced mass transfer, milder reaction conditions, and environmentally benign solvent. rsc.orgmdpi.com |

| Biocatalysis | Employment of enzymes to catalyze the sulfonation reaction. | High selectivity, mild reaction conditions (aqueous environment, ambient temperature and pressure), and reduced byproduct formation. |

Exploration of Novel Applications in Chemical Engineering and Materials Science

Beyond its established uses, the unique molecular structure of sodium triisopropylnaphthalenesulfonate—with its bulky hydrophobic groups and hydrophilic sulfonate head—makes it a candidate for a range of novel applications in chemical engineering and materials science.

In the realm of polymer synthesis , this surfactant could find use as an emulsifier or stabilizer in emulsion polymerization processes. mdpi.com Its ability to form stable micelles could enable the creation of polymer latexes with controlled particle size and morphology. Furthermore, its incorporation into polymer matrices could impart specific surface properties or enhance the compatibility of different polymer blends. Research into the polymerization of sodium 4-styrenesulfonate suggests the potential for creating functional polymers with sulfonate groups. mdpi.comresearchgate.net

A particularly exciting area of exploration is the use of this compound as a template for the synthesis of nanomaterials . rsc.orgresearchgate.netuqac.ca The self-assembly of surfactant molecules into micelles or other ordered structures can create nanoscale "reactors" or templates for the controlled growth of nanoparticles, nanowires, and other nanostructures. rsc.orgresearchgate.net The specific geometry of the triisopropylnaphthalene groups could influence the packing of the surfactant molecules and, consequently, the morphology of the resulting nanomaterials.

In the field of advanced ceramics processing , surfactants are often used as dispersants to ensure the uniform suspension of ceramic powders in a liquid medium. This is crucial for producing high-density, defect-free ceramic components. The dispersing capabilities of this compound could be harnessed to improve the processing of advanced ceramics, potentially leading to materials with enhanced mechanical and thermal properties.

The table below outlines potential novel applications and the role of this compound:

| Application Area | Potential Role of this compound | Desired Outcome |

| Polymer Synthesis | Emulsifier in emulsion polymerization; functional additive. mdpi.com | Control of polymer particle size and morphology; modification of polymer surface properties. |

| Nanomaterial Synthesis | Template for the controlled growth of nanostructures. rsc.orgresearchgate.netuqac.ca | Synthesis of nanoparticles, nanowires, or nanotubes with specific dimensions and shapes. |

| Advanced Ceramics | Dispersant for ceramic powders. | Improved homogeneity of ceramic slurries, leading to enhanced density and performance of the final ceramic product. |

Advanced Modeling and Simulation for Complex Systems Involving this compound

The behavior of surfactants in solution is complex, involving phenomena such as micellization, adsorption at interfaces, and interactions with other molecules. Advanced computational modeling and simulation techniques offer a powerful lens through which to understand and predict these behaviors at a molecular level.

Molecular dynamics (MD) simulations are particularly well-suited for studying surfactant systems. nih.govresearchgate.netbibliotekanauki.plnih.gov By simulating the movement and interactions of individual atoms and molecules over time, MD can provide detailed insights into the structure and dynamics of micelles, the process of micelle formation, and the interactions of surfactant molecules with surfaces and other solutes. nih.govnih.gov For this compound, MD simulations could be used to predict its critical micelle concentration (CMC), micelle shape and size, and the distribution of counterions around the micelle. researchgate.netbibliotekanauki.pl Such simulations can be guided by experimental data but also have the power to explore conditions that are difficult to access experimentally.

Quantum chemical calculations , based on the principles of quantum mechanics, can provide a fundamental understanding of the electronic structure and reactivity of the this compound molecule itself. nih.gov These calculations can be used to elucidate the mechanism of its synthesis, predict its spectroscopic properties, and understand the nature of its interactions with other molecules. nih.gov

Computational Fluid Dynamics (CFD) can be employed to model the macroscopic behavior of systems containing this compound, such as in industrial mixing processes or in its application as a dispersing agent. By coupling CFD with models for surfactant transport and interfacial phenomena, it is possible to simulate and optimize processes where the surfactant's performance is critical.

The following table highlights the application of these modeling techniques:

| Modeling Technique | Focus of Study | Potential Insights |

| Molecular Dynamics (MD) | Micellization, interfacial behavior, interaction with other molecules. nih.govresearchgate.netbibliotekanauki.plnih.gov | Prediction of CMC, micelle structure, and dynamics of surfactant-laden systems. |

| Quantum Chemical Calculations | Electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov | Understanding of synthesis mechanisms and fundamental molecular interactions. |

| Computational Fluid Dynamics (CFD) | Macroscopic fluid flow and transport phenomena in surfactant-containing systems. | Optimization of industrial processes involving the surfactant, such as mixing and dispersion. |

Integration of Sustainable Chemistry Principles in the Lifecycle Assessment of the Compound

A comprehensive understanding of the environmental impact of a chemical requires a Lifecycle Assessment (LCA) , which evaluates the environmental burdens associated with a product, process, or activity from "cradle to grave". erasm.org This includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal or recycling. erasm.org For this compound, future research will increasingly focus on integrating the principles of sustainable chemistry into its LCA.

A key aspect of this is the development of a detailed Lifecycle Inventory (LCI) , which involves quantifying all the inputs (energy, raw materials) and outputs (emissions, waste) throughout the compound's lifecycle. nih.goverasm.orgepa.govresearchgate.net Publicly available LCI databases are becoming more common, providing a foundation for conducting more accurate and transparent LCAs. epa.govresearchgate.netlca-data.com

The environmental fate and effects of this compound are critical components of its LCA. Research into the biodegradability of alkylnaphthalene sulfonates is ongoing. greenagrochem.com While some studies suggest that these compounds are biodegradable, the rate of degradation can be influenced by the structure of the alkyl groups and the environmental conditions. greenagrochem.comnih.gov Understanding the ultimate fate of this compound in the environment—whether it fully mineralizes or forms persistent intermediates—is a key research priority. greenagrochem.comnih.gov

Furthermore, the ecotoxicity of the compound and its degradation products needs to be thoroughly assessed to understand its potential impact on aquatic and terrestrial ecosystems. nih.gov Studies on related naphthalene (B1677914) sulfonate compounds have shown that they can have toxic effects on aquatic organisms. nih.gov

By integrating these sustainable chemistry principles into the LCA of this compound, a more complete picture of its environmental profile can be obtained. This will enable manufacturers and users to make more informed decisions and identify opportunities for improvement across the entire value chain.

The table below outlines the key components of a sustainable chemistry-focused LCA for this compound:

| LCA Component | Key Considerations | Research Focus |

| Lifecycle Inventory (LCI) | Quantification of resource consumption and emissions from raw material extraction to disposal. nih.goverasm.orgepa.govresearchgate.net | Development of specific LCI data for the production of this compound. |

| Biodegradability | Rate and extent of breakdown in various environmental compartments (water, soil, sediment). greenagrochem.comnih.gov | Investigating the microbial pathways for the degradation of the triisopropylnaphthalene moiety. |

| Ecotoxicity | Potential harmful effects on aquatic and terrestrial organisms. nih.gov | Acute and chronic toxicity testing of the parent compound and its degradation products. |

| Resource Efficiency | Minimizing the use of non-renewable resources and energy throughout the lifecycle. | Exploring the use of renewable feedstocks and energy-efficient synthesis processes. |

Q & A

Q. What are the optimal synthesis protocols for sodium triisopropylnaphthalenesulfonate, and how can reaction efficiency be monitored?

Methodological Answer:

- Synthetic Optimization : Use tetrahydrofuran (THF) as a solvent with triethylamine (EtN) as a base to neutralize sulfonic acid byproducts. Control reaction time (3–5 days) and temperature (room temperature) to maximize yield, as demonstrated in analogous sulfonate syntheses .

- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress. Compare R values of reactants and products to confirm completion .